Cas no 88891-36-5 (Potassium S-(2,5-dihydroxyphenyl) thiosulfate)

Potassium S-(2,5-dihydroxyphenyl) thiosulfate Chemical and Physical Properties
Names and Identifiers
-
- Potassium S-(2,5-dihydroxyphenyl) thiosulfate
- Hydroquinone, mercapto-, S-sulfate, potassium salt (7CI)
- Thiosulfuric acid (H2S2O3), S-(2,5-dihydroxyphenyl) ester, potassium salt (9CI)
- CCG-2292
- 88891-36-5
- DTXSID90635562
- Potassium s-(2,5-dihydroxyphenyl)thiosulfate
- PotassiumS-(2,5-dihydroxyphenyl)sulfothioate
- AKOS005267154
- potassium;1,4-dihydroxy-2-sulfonatosulfanylbenzene
- Potassium S-(2,5-dihydroxyphenyl) sulfothioate
- Potassium S-(2,5-dihydroxyphenyl) sulfurothioate
-
- MDL: MFCD00810412
- Inchi: 1S/C6H6O5S2.K/c7-4-1-2-5(8)6(3-4)12-13(9,10)11;/h1-3,7-8H,(H,9,10,11);
- InChI Key: KVAYQQJKOGNXSE-UHFFFAOYSA-N
- SMILES: [K].O=S(SC1C(O)=CC=C(O)C=1)(O)=O
Computed Properties
- Exact Mass: 259.92154709g/mol
- Monoisotopic Mass: 259.92154709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 131Ų
Potassium S-(2,5-dihydroxyphenyl) thiosulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059746-500mg |
Potassium S-(2,5-dihydroxyphenyl) thiosulfate |
88891-36-5 | 500mg |
3233.0CNY | 2021-07-13 | ||
TRC | P994683-10mg |
Potassium S-(2,5-Dihydroxyphenyl) thiosulfate |
88891-36-5 | 10mg |
$ 65.00 | 2022-06-03 | ||
TRC | P994683-5mg |
Potassium S-(2,5-Dihydroxyphenyl) thiosulfate |
88891-36-5 | 5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059746-500mg |
Potassium S-(2,5-dihydroxyphenyl) thiosulfate |
88891-36-5 | 500mg |
3233CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437414-1g |
Potassium 4-hydroxy-3-(sulfothio)phenolate |
88891-36-5 | 95+% | 1g |
¥1773.00 | 2024-04-26 | |
TRC | P994683-50mg |
Potassium S-(2,5-Dihydroxyphenyl) thiosulfate |
88891-36-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
Alichem | A019111590-5g |
Potassium S-(2,5-dihydroxyphenyl) sulfothioate |
88891-36-5 | 95% | 5g |
$633.00 | 2023-08-31 |
Potassium S-(2,5-dihydroxyphenyl) thiosulfate Production Method
Synthetic Routes 1
Potassium S-(2,5-dihydroxyphenyl) thiosulfate Preparation Products
Potassium S-(2,5-dihydroxyphenyl) thiosulfate Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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4. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
Additional information on Potassium S-(2,5-dihydroxyphenyl) thiosulfate
Potassium S-(2,5-dihydroxyphenyl) thiosulfate and Its Significance in Modern Chemical Research
Potassium S-(2,5-dihydroxyphenyl) thiosulfate, with the CAS number 88891-36-5, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has been explored for its potential applications in various scientific domains. The presence of both hydroxyl and thiosulfate groups makes it a versatile molecule with intriguing chemical properties that have sparked considerable interest among researchers.
The compound's structure, featuring a potassium counterion and a S-(2,5-dihydroxyphenyl) thiosulfate moiety, suggests a rich chemical reactivity that can be exploited for multiple purposes. The hydroxyl groups at the 2 and 5 positions of the phenyl ring contribute to its ability to participate in hydrogen bonding, making it a valuable candidate for drug design and material science applications. Meanwhile, the thiosulfate group introduces sulfur atoms that can engage in redox reactions, which are crucial in many biochemical pathways.
Recent studies have highlighted the potential of Potassium S-(2,5-dihydroxyphenyl) thiosulfate in the development of novel therapeutic agents. Its ability to interact with biological molecules has been investigated in the context of antioxidant and anti-inflammatory properties. For instance, research has shown that compounds with similar structures can modulate enzymatic activities and cellular signaling pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders.
The compound's role in redox biology has also been a focal point of interest. Thiosulfate ions are known to play a role in detoxification processes within living organisms, particularly in the metabolism of heavy metals. The incorporation of thiosulfate into a phenolic framework may enhance these detoxifying properties while introducing additional functionalities that could be beneficial for therapeutic purposes. This dual functionality makes Potassium S-(2,5-dihydroxyphenyl) thiosulfate a promising candidate for further exploration.
In addition to its biological significance, Potassium S-(2,5-dihydroxyphenyl) thiosulfate has potential applications in material science. The compound's ability to form stable complexes with metal ions could be leveraged in the development of new materials for catalysis, sensors, and even nanotechnology. The hydroxyl groups can act as coordination sites for metal ions, while the thiosulfate moiety can provide stability and control over the size and shape of nanoparticles.
The synthesis of Potassium S-(2,5-dihydroxyphenyl) thiosulfate is another area where researchers have made significant advancements. Modern synthetic techniques have enabled the production of this compound with high purity and yield, facilitating its use in both laboratory research and industrial applications. The development of efficient synthetic routes has also opened up possibilities for modifying its structure to create derivatives with enhanced properties tailored for specific applications.
The compound's versatility is further underscored by its potential use in environmental chemistry. Its reactivity with various pollutants suggests that it could be employed in remediation processes to neutralize harmful substances. For example, its ability to participate in redox reactions could help in breaking down organic pollutants or converting toxic metals into less hazardous forms.
Future research directions for Potassium S-(2,5-dihydroxyphenyl) thiosulfate include exploring its interactions with biological targets at a more detailed level. High-throughput screening techniques combined with computational modeling could help identify new therapeutic applications and optimize its use as a drug candidate. Additionally, studying its behavior under different conditions will provide insights into how it can be best utilized in various scientific domains.
The impact of this compound on chemical biology is likely to grow as more researchers become aware of its unique properties. Its potential applications span from developing new drugs to creating advanced materials and environmental solutions. As our understanding of its chemistry and biology deepens, so too will its significance in advancing scientific knowledge and technological innovation.
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